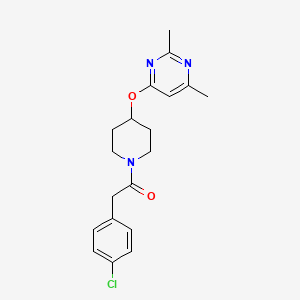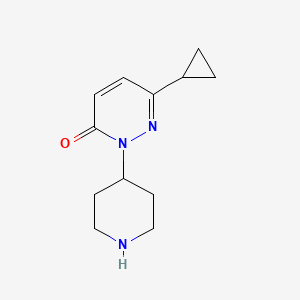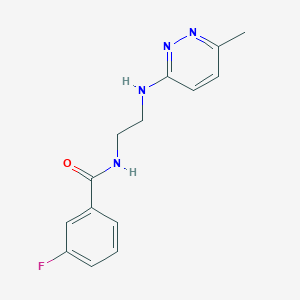![molecular formula C19H17ClN4O4 B2362392 5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1007930-83-7](/img/structure/B2362392.png)
5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O4 and its molecular weight is 400.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tetrel Bonding in Triazole Derivatives
In the realm of molecular interactions, the study conducted by Ahmed et al. (2020) explores tetrel bonding interactions in triazole derivatives. These compounds, which include the triazole structure akin to the chemical , demonstrate significant potential in the development of molecular assemblies and materials science.
Antimicrobial Activities
The antimicrobial potential of triazole derivatives is highlighted in a study by Bektaş et al. (2007). Their research synthesizes novel triazole derivatives and tests their effectiveness against various microorganisms, suggesting a potential application of similar structures in combating microbial infections.
Inhibitors Against Caspase-3
Research by Jiang & Hansen (2011) demonstrates the efficacy of certain triazole compounds as potent inhibitors against caspase-3, an enzyme playing a crucial role in apoptosis. This indicates a potential therapeutic application in diseases where apoptosis is dysregulated.
Nonlinear Optical and Spectroscopic Analysis
A study by Beytur & Avinca (2021) focuses on the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic triazole derivatives. Their findings are crucial for the development of novel materials with specialized optical properties.
Synthesis via Multi-Component Reaction
Vo (2020) conducted a study on the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions (Vo, 2020). This method may offer a novel pathway for synthesizing triazole derivatives, including the compound , enhancing the efficiency and sustainability of the synthesis process.
Molecular Docking Studies as EGFR Inhibitors
Karayel (2021) explores the anti-cancer properties of triazole derivatives, particularly as EGFR inhibitors, through molecular docking studies (Karayel, 2021). This suggests a potential application in cancer therapeutics.
Oxidation Reactions in Organic Synthesis
The use of triazole derivatives as oxidizing agents in organic synthesis is demonstrated by Zolfigol et al. (2006). Their research offers insights into the versatility of these compounds in facilitating various chemical transformations.
Anticancer Activity
Bekircan et al. (2008) investigate the synthesis and anticancer activity of novel 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, providing a foundation for the potential anticancer applications of similar triazole structures (Bekircan et al., 2008).
Structural Determination and Derivatization
Kariuki et al. (2022) focus on the structural determination of triazole compounds, which is essential for understanding their chemical behavior and potential applications (Kariuki et al., 2022).
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-13-5-3-4-11(8-13)10-23-17-16(21-22-23)18(25)24(19(17)26)12-6-7-15(28-2)14(20)9-12/h3-9,16-17H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCYDCOQOYKKNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)
![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)


![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2362327.png)

![1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2362332.png)